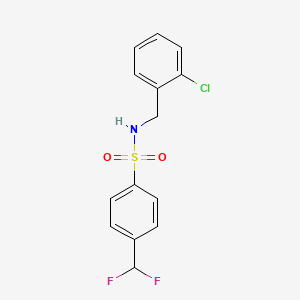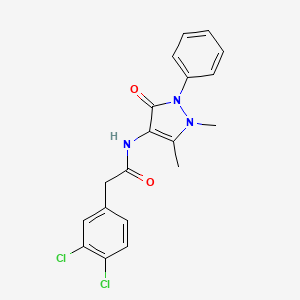![molecular formula C24H19FN2O2 B13376130 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone](/img/structure/B13376130.png)
3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone is a complex organic compound that features a unique combination of functional groups, including an indole ring, a fluorophenyl group, and a hydroxyethyl side chain. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a halogenation reaction, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Hydroxyethyl Side Chain: The hydroxyethyl side chain can be introduced through a nucleophilic substitution reaction, where an ethylene oxide reacts with a nucleophile to form the hydroxyethyl group.
Formation of the Isoindolinone Ring: The isoindolinone ring can be formed through a cyclization reaction, where an amine reacts with a carboxylic acid derivative to form the lactam ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the isoindolinone ring can be reduced to form a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide
- 3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid
Uniqueness
3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl side chain and the isoindolinone ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Propriétés
Formule moléculaire |
C24H19FN2O2 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C24H19FN2O2/c25-16-11-9-15(10-12-16)22-21(19-7-3-4-8-20(19)26-22)23-17-5-1-2-6-18(17)24(29)27(23)13-14-28/h1-12,23,26,28H,13-14H2 |
Clé InChI |
GJZVBMZJJALYHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(N(C2=O)CCO)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate](/img/structure/B13376064.png)


![2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B13376072.png)
![2-({[5-(4-Bromophenyl)-2-furyl]methyl}amino)ethanol](/img/structure/B13376073.png)
![4-[(Octyloxy)carbonyl]-1,2,5-cyclohexatrien-1-yl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13376081.png)

![N-benzyl-N'-({[5-oxo-6-(2-thienylmethyl)-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)urea](/img/structure/B13376094.png)
![2-(2-hydroxy-1-methylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13376096.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium](/img/structure/B13376114.png)
![5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B13376119.png)
![Ethyl {[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B13376121.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide](/img/structure/B13376122.png)
![2-(3-hydroxypropyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone](/img/structure/B13376123.png)
